(2-Hydroxyquinolin-3-yl)boronic acid
Description
(2-Hydroxyquinolin-3-yl)boronic acid (CAS: 1101864-58-7) is an aromatic boronic acid derivative with the molecular formula C₉H₈BNO₃ and a molecular weight of 188.98 g/mol . Its structure features a quinoline backbone substituted with a hydroxyl group at position 2 and a boronic acid moiety at position 2. This compound is stored under inert conditions at -20°C due to its sensitivity to moisture and oxidation . Quinolinyl boronic acids, including its analogs like quinolin-3-ylboronic acid (CAS: 191162-39-7), are recognized for their roles in medicinal chemistry and materials science, particularly in targeting enzymes and forming dynamic covalent bonds .
Properties
IUPAC Name |
(2-oxo-1H-quinolin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO3/c12-9-7(10(13)14)5-6-3-1-2-4-8(6)11-9/h1-5,13-14H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRFRJDLNNSOJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2NC1=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677803 | |
| Record name | (2-Oxo-1,2-dihydroquinolin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1101864-58-7 | |
| Record name | (2-Oxo-1,2-dihydroquinolin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Grignard Reagent Route from Halogenated Quinoline
- Starting Material: 3-bromo-2-hydroxyquinoline or related halogenated quinoline derivatives.
- Step 1: Formation of the Grignard reagent by treating the brominated quinoline with magnesium or magnesium-lithium chloride complex in anhydrous tetrahydrofuran (THF) under inert atmosphere.
- Step 2: Reaction of the Grignard reagent with trialkyl borate (e.g., trimethyl borate) at low temperatures (−10 to 0 °C).
- Step 3: Hydrolysis with aqueous acid (e.g., 10% HCl) to yield (2-Hydroxyquinolin-3-yl)boronic acid.
- Outcome: This method provides high yields (typically 80–90%) and high purity (HPLC purity >99%) with good scalability.
Example Data from Related Hydroxyphenylboronic Acid Synthesis:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC %) | Notes |
|---|---|---|---|---|
| Grignard formation | Mg or iPrMgCl·LiCl in THF, −10 to 0 °C | N/A | N/A | Inert atmosphere required |
| Reaction with trimethyl borate | Add dropwise, stir 5–12 hours, room temperature | 84–87 | 99.4–99.7 | Stir overnight for complete conversion |
| Acidic hydrolysis | 10% HCl, pH adjusted to 3–4 | Included in overall yield | Extraction and purification follow |
This approach has been industrially scaled with stable process control and reproducible yields.
Lithium-Halogen Exchange Followed by Boronation
- Starting Material: 3-bromo-2-hydroxyquinoline or protected derivatives.
- Step 1: Treatment with n-butyllithium or sec-butyllithium at low temperature (−78 °C) to perform lithium-halogen exchange.
- Step 2: Reaction with trialkyl borate (e.g., trimethyl borate or triisopropyl borate).
- Step 3: Acidic hydrolysis to liberate the boronic acid.
- Advantages: This method allows for selective lithiation and is compatible with various protecting groups on the hydroxyquinoline to prevent side reactions.
- Yields: Typically moderate to good (~60%), depending on the substrate and conditions.
This method is well documented for hydroxyphenylboronic acids and can be adapted for hydroxyquinoline derivatives.
Direct Borylation via Transition Metal Catalysis
Emerging methods employ direct C–H borylation of heteroarenes, including quinoline derivatives, using iridium or palladium catalysts with diboron reagents.
- Catalysts: Iridium complexes with bipyridine ligands or palladium with phosphine ligands.
- Reagents: Bis(pinacolato)diboron or similar boron sources.
- Conditions: Mild heating (50–100 °C), inert atmosphere.
- Advantages: Avoids pre-functionalization (halogenation), more atom-economical.
- Limitations: May require extensive optimization for hydroxyquinoline substrates due to coordination effects of the hydroxy group and nitrogen atom.
Although specific reports on this compound are limited, these methods represent promising future directions.
One-Pot Synthesis via Organometallic and Boron Reagent Coupling
Recent studies describe one-pot protocols combining organometallic formation and boronation steps without isolation of intermediates.
- Example: Formation of Grignard reagent from 8-hydroxyquinoline derivatives followed by reaction with phenylboronic acid or boric acid derivatives to yield borinic acid esters, which can be hydrolyzed to boronic acids.
- This method benefits from simplified operations and can achieve good yields with appropriate ligand and base selection.
Comparative Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Purity (%) | Scalability | Notes |
|---|---|---|---|---|---|---|---|
| Grignard reagent + trialkyl borate | 3-bromo-2-hydroxyquinoline | Mg or iPrMgCl·LiCl, trimethyl borate | THF, −10 to 0 °C, then acid hydrolysis | 84–87 | >99 | Industrial scale | Most common, high yield and purity |
| Lithium-halogen exchange + boronation | 3-bromo-2-hydroxyquinoline or protected derivative | n-BuLi or sec-BuLi, trimethyl borate | −78 °C, then acid hydrolysis | ~60 | High | Laboratory scale | Requires low temperature, sensitive to conditions |
| Transition metal catalyzed C–H borylation | 2-hydroxyquinoline | Ir or Pd catalyst, diboron reagent | Mild heating, inert atmosphere | Variable | Variable | Emerging method | Atom-economical, less pre-functionalization |
| One-pot organometallic + boron reagent | 8-hydroxyquinoline derivatives | Grignard reagents, phenylboronic acid | Reflux, ligand/base present | Moderate | High | Laboratory scale | Simplified procedure, ligand-dependent |
Research Findings and Notes
- The Grignard reagent approach remains the most robust and scalable method for preparing this compound with excellent yields and purity, suitable for industrial production.
- Protection of the hydroxy group (e.g., BOC, trimethylsilyl) can be employed to improve selectivity and yield during organometallic formation and boronation steps, with deprotection occurring during hydrolysis.
- The choice of boron electrophile (trimethyl borate, triisopropyl borate) influences the reaction kinetics and yield; trimethyl borate is commonly preferred for its reactivity and availability.
- Transition metal-catalyzed borylation methods, while promising, require further optimization for hydroxyquinoline substrates due to potential coordination and electronic effects of the heteroatoms.
- One-pot methods involving borinic acid intermediates and amino alcohols have been shown to simplify synthesis and increase yields in related boronic acid derivatives, suggesting potential applicability to hydroxyquinoline boronic acids.
Chemical Reactions Analysis
Types of Reactions: (2-Hydroxyquinolin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds resulting from Suzuki-Miyaura coupling.
Scientific Research Applications
Anticancer Activity
(2-Hydroxyquinolin-3-yl)boronic acid has shown promise in anticancer applications, particularly through its ability to inhibit proteasome activity. This mechanism is similar to that of bortezomib, a well-known anticancer drug. By modifying the structure of bioactive molecules with boronic acids, researchers have observed enhanced selectivity and improved pharmacokinetic properties .
Case Study:
Zhang et al. developed polymeric nanocarriers incorporating this compound for targeted drug delivery in cancer therapy. These nanocarriers demonstrated a controlled release mechanism triggered by reactive oxygen species (ROS), enhancing therapeutic efficacy in cancer cells .
Antibacterial and Antiviral Properties
Research indicates that boronic acids, including this compound, exhibit antibacterial and antiviral activities. These compounds can disrupt bacterial cell wall synthesis and viral replication processes .
Case Study:
In a study exploring the antibacterial effects of boronic acids, this compound was tested against various strains of bacteria, showing significant inhibition of growth, particularly in Gram-positive bacteria .
Sensor Development
The ability of this compound to form reversible covalent bonds with diols makes it suitable for developing sensors for biological molecules. This property is exploited in designing fluorescent sensors that detect specific biomolecules through changes in fluorescence intensity upon binding .
Case Study:
A recent study utilized this compound as a fluorescent probe for detecting modified ribonucleosides in biological samples. The sensor exhibited high sensitivity and specificity, demonstrating its potential for use in diagnostic applications .
Dynamic Click Chemistry
The compound participates in dynamic click chemistry, allowing for the creation of complex molecular structures that can adapt to environmental changes. This feature is beneficial in developing smart materials and drug delivery systems that respond to physiological conditions .
Nanomaterials Development
This compound has been incorporated into nanomaterials for various biomedical applications, including drug delivery and biosensing platforms. Its ability to bind with polysaccharides enhances the functionality of these materials .
Table 1: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer drug development | Enhanced efficacy through ROS-responsive release |
| Antibacterial agents | Significant inhibition of bacterial growth | |
| Chemical Biology | Fluorescent sensors | High sensitivity for detecting modified biomolecules |
| Dynamic click chemistry | Creation of adaptive molecular structures | |
| Material Science | Nanomaterials for drug delivery | Improved binding properties with polysaccharides |
Mechanism of Action
The mechanism of action of (2-Hydroxyquinolin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and drug development. The boronic acid group can interact with molecular targets, including enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Boronic Acids
Structural Features
- This dual functionality is advantageous in enzyme inhibition and self-assembly applications .
- 6-Hydroxynaphthalen-2-yl Boronic Acid: Features a naphthalene core with hydroxyl and boronic acid groups. The extended aromatic system may improve π-π stacking but reduces solubility compared to quinoline derivatives .
- Phenanthren-9-yl Boronic Acid : A polycyclic aromatic boronic acid with high lipophilicity, leading to precipitation in aqueous media .
- FL-166 (Bifunctional Aryl Boronic Acid) : Contains a boronic acid and a secondary functional group, enabling potent protease inhibition (Ki = 40 nM for SARS-CoV 3CLpro) .
Table 1: Structural Comparison
| Compound | Core Structure | Key Substituents | Notable Features |
|---|---|---|---|
| (2-Hydroxyquinolin-3-yl)BA | Quinoline | -OH (C2), -B(OH)₂ (C3) | Enhanced H-bonding, reversible binding |
| 6-Hydroxynaphthalen-2-yl BA | Naphthalene | -OH (C6), -B(OH)₂ (C2) | High π-π stacking, moderate solubility |
| Phenanthren-9-yl BA | Phenanthrene | -B(OH)₂ (C9) | High lipophilicity, precipitation issues |
| FL-166 | Bifunctional aryl | Boronic acid + amide group | Dual-targeting, low Ki values |
Physicochemical Properties
pKa and Reactivity
- The pKa of boronic acids dictates their binding affinity and reactivity under physiological conditions. For example, 3-AcPBA and 4-MCPBA have pKa values >8.5, limiting their utility at physiological pH (~7.4) .
- (2-Hydroxyquinolin-3-yl)boronic acid likely has a lower pKa due to electron-withdrawing effects of the quinoline ring and hydroxyl group, enhancing its reactivity in biological systems .
Table 2: pKa and Solubility
| Compound | pKa (Estimated) | Solubility in RPMI Medium |
|---|---|---|
| (2-Hydroxyquinolin-3-yl)BA | ~7.2–7.8* | Moderate (predicted) |
| 6-Hydroxynaphthalen-2-yl BA | ~8.0 | High (IC50 = 0.1969 µM) |
| Phenanthren-9-yl BA | ~8.5 | Low (precipitates) |
| FL-166 | ~7.5 | High (effective at nM) |
*Inferred from structural analogs in .
Antiproliferative Effects
Table 3: Cytotoxic Activity
| Compound | IC₅₀ (µM) | Target Cell Line |
|---|---|---|
| 6-Hydroxynaphthalen-2-yl BA | 0.1969 | 4T1 breast cancer |
| Phenanthren-9-yl BA | 0.2251 | 4T1 breast cancer |
| cis-Stilbene Boronic Acid | 0.48–2.1 | B-16 melanoma |
Enzyme Inhibition
Biological Activity
(2-Hydroxyquinolin-3-yl)boronic acid is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a quinoline ring system with a hydroxyl group and a boronic acid moiety. The presence of the boron atom contributes to its unique reactivity and biological properties, enabling interactions with various biomolecules.
Biological Activities
-
Anticancer Activity
- Recent studies have indicated that derivatives of quinoline compounds, including this compound, exhibit significant anticancer properties. For instance, 4-carboxamide derivatives of 3-hydroxyquinoline have shown promise as potential lead molecules for cancer treatment due to their ability to inhibit cancer cell proliferation .
- The mechanism often involves the inhibition of critical enzymes involved in cancer cell metabolism and proliferation, such as human D-amino acid oxidase (DAAO) and phenylalanine hydroxylase (hPAH) .
-
Antibacterial Activity
- Boronic acids have been recognized for their antibacterial properties. Specific studies have highlighted the effectiveness of boronic acids in inhibiting class C β-lactamases, which are enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics .
- The antibacterial activity is attributed to the ability of these compounds to disrupt bacterial cell wall synthesis and function.
- Antiviral Activity
- Neuroprotective Effects
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a recent study, researchers synthesized a series of this compound derivatives and evaluated their anticancer activity against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent anticancer effects. The most effective compound was identified as a 4-carboxamide derivative, which showed significant selectivity towards cancer cells compared to normal cells .
Q & A
Q. How can the binding kinetics of (2-Hydroxyquinolin-3-yl)boronic acid with diols be experimentally characterized?
Methodological Answer: The stopped-flow fluorescence method is a robust approach to quantify binding kinetics. For example, studies with isoquinolinylboronic acids demonstrated that reactions with sugars (e.g., D-fructose, D-glucose) reach equilibrium within seconds. The kon values correlate with thermodynamic affinities, where faster binding rates correspond to higher binding constants. This method is critical for optimizing sensor response times in real-time glucose monitoring or glycoprotein detection .
Q. What analytical techniques are suitable for detecting trace impurities in this compound?
Methodological Answer: Triple quadrupole LC-MS/MS in MRM mode offers high sensitivity for underivatized boronic acids. This method avoids time-consuming derivatization steps and achieves detection limits below 1 ppm, critical for pharmaceutical impurity profiling. Validation parameters (linearity, repeatability) should adhere to ICH guidelines .
Q. How does pH influence the interaction of this compound with glycoproteins?
Methodological Answer: Surface plasmon resonance (SPR) studies on AECPBA-modified surfaces show that buffer pH modulates selectivity. Boronic acid-glycoprotein binding is stronger at alkaline pH (e.g., borate buffer), while secondary non-specific interactions (e.g., hydrophobic effects) dominate in neutral conditions. Adjusting pH and ionic strength can enhance selectivity for glycoprotein analysis .
Q. What strategies mitigate boroxine formation during mass spectrometric analysis of boronic acids?
Methodological Answer: Derivatization with diols (e.g., pinacol) converts boronic acids to stable cyclic esters, preventing dehydration/trimerization. Alternatively, in situ on-plate esterification using 2,5-dihydroxybenzoic acid (DHB) as a matrix enables reliable MALDI-MS detection of peptide boronic acids without sample degradation .
Advanced Research Questions
Q. How can computational methods guide the design of this compound derivatives for enhanced diol affinity?
Methodological Answer: A data-driven workflow combining QSAR parameterization and k-means clustering optimizes chemical diversity. Principal Component Analysis (PCA) of 5,136 aryl boronic acids identifies structural clusters, enabling selection of derivatives with tailored steric/electronic properties. Machine learning models predict binding trends, such as the correlation between electron-withdrawing substituents and increased diol affinity .
Q. What structural modifications improve the anticancer activity of boronic acid-containing compounds?
Methodological Answer: Incorporating boronic acid into peptidomimetic frameworks (e.g., proteasome inhibitors like Bortezomib) enhances target binding via reversible covalent interactions. Structure-activity relationship (SAR) studies show that substituents on the quinoline ring modulate potency. For example, hydrophobic groups improve membrane permeability, while hydroxyl groups facilitate hydrogen bonding with catalytic threonine residues in proteasomes .
Q. How can boronic acid-based polymers be engineered for glucose-responsive drug delivery?
Methodological Answer: Polymer-bound boronic acids (e.g., poly(3-acrylamidophenylboronic acid)) undergo solubility transitions upon glucose binding. At physiological pH, glucose stabilizes the charged boronate-diol complex, disrupting boroxine crosslinks. Tuning polymer hydrophobicity and boronic acid density optimizes glucose sensitivity for insulin release systems .
Q. What mechanisms underlie the tubulin polymerization inhibition by boronic acid-modified stilbenes?
Methodological Answer: Boronic acid substituents in cis-stilbenes (e.g., compound 13c) mimic combretastatin A-4's hydroxyl group, forming hydrogen bonds with tubulin’s colchicine-binding site. FACScan analysis confirms apoptosis induction in Jurkat cells at nanomolar concentrations. Comparative cytotoxicity profiling across 39 cancer cell lines reveals distinct mechanisms from non-boronated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
